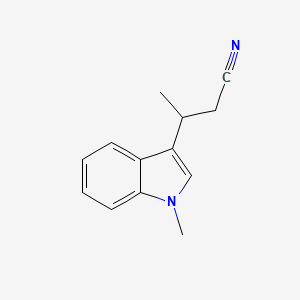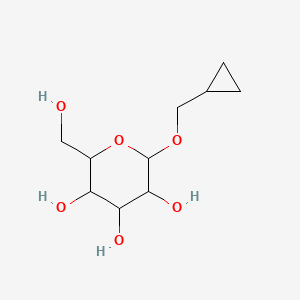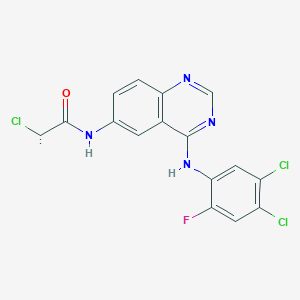![molecular formula C8H4ClN3 B12283825 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12283825.png)
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 6th position and a cyano group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with a suitable amine, followed by cyclization to form the desired pyrrolo[3,2-b]pyridine ring system . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
化学反应分析
Types of Reactions
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy . The compound’s structure allows it to fit into the binding pocket of the target enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
相似化合物的比较
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
5-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the chlorine atom at the 5th position.
4-chloro-1H-pyrrolo[3,2-c]pyridine: Chlorine atom at the 4th position and different ring fusion.
7-chloro-1H-pyrrolo[2,3-c]pyridine: Chlorine atom at the 7th position with a different ring fusion.
These compounds share structural similarities but differ in the position of the chlorine atom and the fusion of the pyridine and pyrrole rings, which can influence their chemical reactivity and biological activity .
属性
分子式 |
C8H4ClN3 |
|---|---|
分子量 |
177.59 g/mol |
IUPAC 名称 |
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H |
InChI 键 |
OMUFGKKHQDNXCY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1NC=C2C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


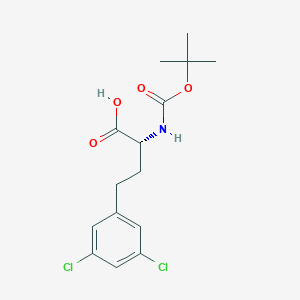

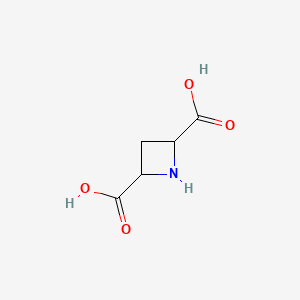
![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)
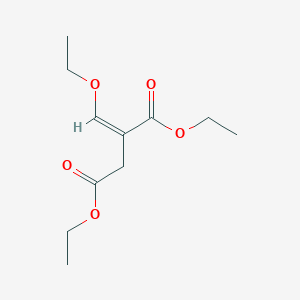

![2',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12283798.png)
![(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B12283805.png)
![Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate](/img/structure/B12283809.png)
![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)
